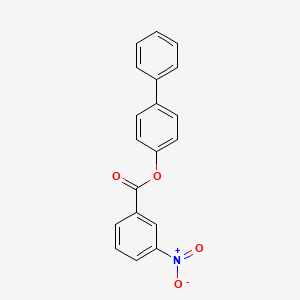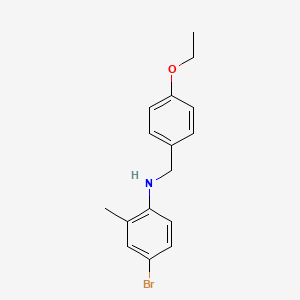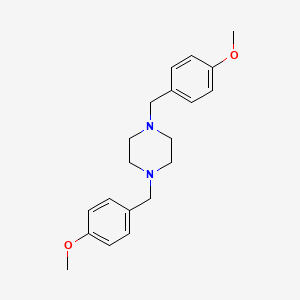![molecular formula C27H35F3O2 B10882866 (E)-10,13-dimethyl-16-(4-(trifluoromethyl)benzylidene)hexadecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B10882866.png)
(E)-10,13-dimethyl-16-(4-(trifluoromethyl)benzylidene)hexadecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10,13-DIMETHYL-16-{[4-(TRIFLUOROMETHYL)PHENYL]METHYLENE}HEXADECAHYDRO-1H-CYCLOPENTA[A]PHENANTHRENE-3,17-DIOL is a complex organic compound with a unique structure that includes multiple rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10,13-DIMETHYL-16-{[4-(TRIFLUOROMETHYL)PHENYL]METHYLENE}HEXADECAHYDRO-1H-CYCLOPENTA[A]PHENANTHRENE-3,17-DIOL typically involves multiple steps, starting from simpler organic molecules. The key steps include:
Formation of the cyclopenta[a]phenanthrene core: This can be achieved through a series of cyclization reactions.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents under specific conditions.
Addition of the hydroxyl groups: This can be done through hydroxylation reactions using appropriate oxidizing agents.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve:
Scaling up the reaction conditions: Ensuring that the reactions can be carried out on a larger scale without significant loss of efficiency.
Purification processes: Using techniques such as chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
10,13-DIMETHYL-16-{[4-(TRIFLUOROMETHYL)PHENYL]METHYLENE}HEXADECAHYDRO-1H-CYCLOPENTA[A]PHENANTHRENE-3,17-DIOL can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove certain functional groups or to alter the oxidation state of the molecule.
Substitution: Functional groups on the compound can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or other electrophiles/nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones, while reduction could yield simpler hydrocarbons.
Scientific Research Applications
Medicinal Chemistry: It could be used as a lead compound for the development of new drugs, particularly those targeting specific receptors or enzymes.
Materials Science: Its unique structure might make it useful in the development of new materials with specific properties, such as high thermal stability or unique electronic properties.
Biological Studies: It could be used to study the effects of specific functional groups on biological activity.
Mechanism of Action
The mechanism of action of 10,13-DIMETHYL-16-{[4-(TRIFLUOROMETHYL)PHENYL]METHYLENE}HEXADECAHYDRO-1H-CYCLOPENTA[A]PHENANTHRENE-3,17-DIOL would depend on its specific interactions with molecular targets. Potential mechanisms include:
Binding to receptors: The compound might bind to specific receptors in the body, altering their activity.
Enzyme inhibition: It could inhibit the activity of certain enzymes, affecting metabolic pathways.
Signal transduction: The compound might interfere with signal transduction pathways, leading to changes in cellular activity.
Comparison with Similar Compounds
Similar Compounds
- 10,13-DIMETHYL-16-{[4-(FLUOROMETHYL)PHENYL]METHYLENE}HEXADECAHYDRO-1H-CYCLOPENTA[A]PHENANTHRENE-3,17-DIOL
- 10,13-DIMETHYL-16-{[4-(CHLOROMETHYL)PHENYL]METHYLENE}HEXADECAHYDRO-1H-CYCLOPENTA[A]PHENANTHRENE-3,17-DIOL
Uniqueness
The presence of the trifluoromethyl group in 10,13-DIMETHYL-16-{[4-(TRIFLUOROMETHYL)PHENYL]METHYLENE}HEXADECAHYDRO-1H-CYCLOPENTA[A]PHENANTHRENE-3,17-DIOL makes it unique compared to similar compounds. This group can significantly alter the compound’s chemical properties, such as its reactivity and stability, and can also affect its biological activity.
Properties
Molecular Formula |
C27H35F3O2 |
|---|---|
Molecular Weight |
448.6 g/mol |
IUPAC Name |
(16E)-10,13-dimethyl-16-[[4-(trifluoromethyl)phenyl]methylidene]-1,2,3,4,5,6,7,8,9,11,12,14,15,17-tetradecahydrocyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C27H35F3O2/c1-25-11-9-20(31)15-19(25)7-8-21-22(25)10-12-26(2)23(21)14-17(24(26)32)13-16-3-5-18(6-4-16)27(28,29)30/h3-6,13,19-24,31-32H,7-12,14-15H2,1-2H3/b17-13+ |
InChI Key |
QUYCEUJYTAJEMW-GHRIWEEISA-N |
Isomeric SMILES |
CC12CCC(CC1CCC3C2CCC4(C3C/C(=C\C5=CC=C(C=C5)C(F)(F)F)/C4O)C)O |
Canonical SMILES |
CC12CCC(CC1CCC3C2CCC4(C3CC(=CC5=CC=C(C=C5)C(F)(F)F)C4O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2'-[(2-phenyl-1,3-oxazole-4,5-diyl)bis(methanediylsulfanediyl)]bis(9H-purin-6-amine)](/img/structure/B10882785.png)
![4-(1H-benzotriazol-1-yl)-5-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenoxy]benzene-1,2-dicarbonitrile](/img/structure/B10882791.png)
![(E)-3-(4-methoxyphenyl)-N-[(pyridine-3-carbonylamino)carbamothioyl]prop-2-enamide](/img/structure/B10882794.png)
![2-(4-methoxyphenyl)-N'-[(4H-1,2,4-triazol-3-ylsulfanyl)acetyl]acetohydrazide](/img/structure/B10882799.png)

![N-({4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}carbamothioyl)-4-fluorobenzamide](/img/structure/B10882806.png)
![(3-Methoxyphenyl)[4-(naphthalen-2-ylsulfonyl)piperazin-1-yl]methanone](/img/structure/B10882807.png)


![N-[(2-chlorophenyl)carbamothioyl]pyridine-3-carboxamide](/img/structure/B10882814.png)
![3-{[4-(pyridin-4-ylmethyl)piperazin-1-yl]methyl}-1H-indole](/img/structure/B10882822.png)
![8-Ethyl-5-oxo-2-[4-(tricyclo[3.3.1.1~3,7~]dec-1-ylcarbamothioyl)piperazin-1-yl]-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B10882828.png)
![(4Z)-2-(4-methoxyphenyl)-4-(1-{[2-(morpholin-4-yl)ethyl]amino}ethylidene)-5-propyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10882829.png)
![3-[(4-Bromophenyl)carbamoyl]-1,2,2-trimethylcyclopentane-1-carboxylic acid](/img/structure/B10882858.png)
